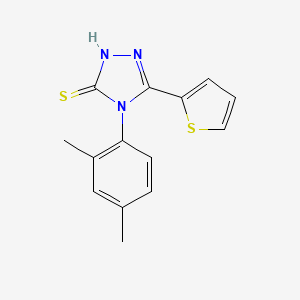

![molecular formula C14H12N2O2S B5567683 3-甲基-1-(4-甲基苯基)-1H-噻吩[2,3-c]吡唑-5-羧酸](/img/structure/B5567683.png)

3-甲基-1-(4-甲基苯基)-1H-噻吩[2,3-c]吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" belongs to a class of molecules that combine structural elements of thienopyrazole and carboxylic acid. Compounds in this category often exhibit notable chemical and biological activities, making them of interest in the fields of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyrazole derivatives generally involves strategies such as cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, which are prepared by reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines. This method was described for the synthesis of a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, showing significant analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro comparable to acetylsalicylic acid (Menozzi et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of thienopyrazole derivatives often employs X-ray crystallography, providing unambiguous determination of regioisomers and understanding of the molecular conformation. For example, the crystal structure of a related compound was stabilized by hydrogen bond interactions, forming a 3D network, which is typical of carboxylic acid groups in the solid state (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Compounds with the thieno[2,3-c]pyrazole core can undergo various chemical reactions, including cyclocondensation, functionalization, and nucleophilic substitution, which are instrumental in further derivatizing these molecules for specific applications or studies. The synthesis of bifunctional thieno[3,2-c]pyrazole, pyrazolothieno[2,3-d]pyrimidin derivatives, showcases the versatility and reactivity of these compounds (Aly, 2016).

科学研究应用

抗菌活性

研究表明,3-甲基-1-(4-甲基苯基)-1H-噻吩[2,3-c]吡唑-5-羧酸密切相关的噻吩[3,2-c]吡唑衍生物已被合成并评估其抗菌性能。这些化合物对一系列微生物表现出中度至高的抗菌活性,包括真菌(烟曲霉、白色念珠菌、棒曲霉、白色念珠菌)和细菌(金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌、大肠杆菌)。合成方法和测试方法为探索类似化合物的抗菌潜力提供了一个框架 (H. Aly, 2016).

结构和光谱研究

进一步的研究集中于类似吡唑衍生物的结构和光谱特征,提供了对其化学性质和在制药和材料科学等各个领域的潜在应用的见解。实验和理论分析(如 NMR 和 IR 光谱)以及密度泛函理论 (DFT) 计算有助于更深入地了解这些化合物的分子结构和行为 (S. Viveka 等,2016).

杂环化合物的合成

对双功能噻吩[3,2-c]吡唑衍生物合成的研究揭示了一条基于该结构创建新的杂环化合物的直接途径。这些合成途径不仅扩展了吡唑衍生物的化学空间,还为开发具有潜在生物和药理应用的新型分子奠定了基础 (Z. Turgut, N. Oecal, 2002).

非线性光学性质

对相关吡唑衍生物的研究突出了它们作为具有非线性光学性质的材料的潜力。这项研究表明,对吡唑核心的某些结构改性可以增强这些材料的光学非线性,使其成为光学限幅器件和光子技术应用的合适候选材料 (B. Chandrakantha 等,2013).

抗肿瘤活性

吡唑的一些衍生物与所讨论的化合物密切相关,已被合成并测试其抗肿瘤活性。这些研究为抗肿瘤活性的结构要求提供了宝贵的见解,并为基于吡唑的抗癌剂的开发开辟了新的途径 (M. Queiroz 等,2009).

属性

IUPAC Name |

3-methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)16-13-11(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOBBVWDMLLEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)